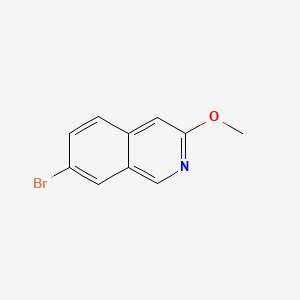

7-Bromo-3-methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOPCILVZYFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-3-methoxyisoquinoline synthesis route

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methoxyisoquinoline

This guide provides a comprehensive overview of the principal synthetic routes to this compound, a key intermediate in pharmaceutical research and development.[1] The document is structured to provide not only detailed experimental protocols but also the underlying strategic and mechanistic rationale, reflecting field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

This compound is a heterocyclic building block whose scaffold is prevalent in numerous biologically active compounds.[2] The strategic placement of the bromine atom at the C7 position and the methoxy group at the C3 position offers distinct opportunities for molecular elaboration. The bromine serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3][4] The methoxy group, conversely, modulates the electronic properties of the isoquinoline core.

The synthesis of this target molecule can be approached from two fundamentally different perspectives:

-

Construction of the Isoquinoline Core : Building the bicyclic system from acyclic or monocyclic precursors using classic named reactions.

-

Late-Stage Functionalization : Modifying a pre-existing, functionalized isoquinoline core.

This guide will explore prominent examples of both strategies, offering a comparative analysis to inform methodological selection.

Retrosynthetic Analysis

A retrosynthetic approach reveals the logical bond disconnections that lead to plausible starting materials and informs our choice of synthetic strategy.

Caption: Retrosynthetic pathways for this compound.

Synthetic Strategy I: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[5][6] This electrophilic aromatic substitution pathway is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve via other methods.[5]

Mechanistic Rationale and Causality

The reaction proceeds in two main stages:

-

Iminé Formation : Condensation of an appropriately substituted benzaldehyde (in this case, 3-bromo-5-methoxybenzaldehyde) with an aminoacetal (e.g., 2,2-diethoxyethylamine) forms a Schiff base, specifically a benzalaminoacetal.[7]

-

Acid-Catalyzed Cyclization : In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting enol or aldehyde equivalent undergoes an intramolecular electrophilic attack on the electron-rich benzene ring to form the isoquinoline core.[8]

The choice of a strong dehydrating acid like H₂SO₄ is critical; it acts as both a catalyst for the cyclization and a medium to facilitate the necessary dehydration steps that lead to the final aromatic system.[6] However, this method can be sensitive to the electronic nature of the substituents on the benzaldehyde, and yields can sometimes be modest due to competing side reactions.[5]

Experimental Protocol (Representative)

Step 1: Synthesis of the Benzalaminoacetal Intermediate

-

To a solution of 3-bromo-5-methoxybenzaldehyde (1.0 eq) in toluene, add 2,2-diethoxyethylamine (1.1 eq).

-

Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to yield the crude benzalaminoacetal, which is often used in the next step without further purification.

Step 2: Cyclization to this compound

-

Cool a flask containing concentrated sulfuric acid (e.g., 75%) to 0°C in an ice bath.

-

Slowly add the crude benzalaminoacetal from the previous step to the stirred, cold acid, maintaining the temperature below 10°C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with a concentrated NaOH or NH₄OH solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Caption: Pomeranz-Fritsch synthesis workflow.

Synthetic Strategy II: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, constructing the isoquinoline skeleton via intramolecular cyclization of a β-arylethylamide.[9][10] This method first yields a 3,4-dihydroisoquinoline, which must then be dehydrogenated to form the final aromatic product.[11]

Mechanistic Rationale and Causality

The core of this reaction is the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12][13]

-

Amide Activation : The condensing agent activates the amide carbonyl oxygen, making it a good leaving group.

-

Electrophilic Attack : The activated intermediate (a nitrilium ion or similar species) undergoes intramolecular electrophilic aromatic substitution. The presence of an electron-donating group (like the methoxy group on the precursor) facilitates this cyclization step.[10]

-

Dehydrogenation : The resulting 3,4-dihydroisoquinoline is a non-aromatic intermediate. Aromatization is achieved through an oxidation step, commonly using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent or other oxidizing agents.

This two-step sequence (cyclization then oxidation) offers robust control but requires the synthesis of the specific β-arylethylamide precursor.

Experimental Protocol (Representative)

Step 1: Synthesis of N-[2-(3-Bromo-5-methoxyphenyl)ethyl]formamide

-

Synthesize or procure 2-(3-bromo-5-methoxyphenyl)ethanamine.

-

Dissolve the amine (1.0 eq) in ethyl formate (used as both reagent and solvent) and heat to reflux for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess ethyl formate under reduced pressure to yield the formamide precursor.

Step 2: Cyclization to 6-Bromo-8-methoxy-3,4-dihydroisoquinoline

-

Dissolve the formamide precursor (1.0 eq) in a suitable solvent like acetonitrile or toluene.

-

Add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise at 0°C.

-

Heat the mixture to reflux (80-110°C) for 2-4 hours.

-

Cool the reaction, carefully quench with ice, and basify with aqueous ammonia or NaOH.

-

Extract with an organic solvent, dry the combined organic layers, and concentrate to yield the crude dihydroisoquinoline.

Step 3: Dehydrogenation to this compound

-

Dissolve the crude dihydroisoquinoline from the previous step in a high-boiling solvent such as decalin or xylenes.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol%).

-

Heat the mixture to reflux for 6-10 hours.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

Workflow Diagram

Caption: Bischler-Napieralski synthesis workflow.

Synthetic Strategy III: Late-Stage Nucleophilic Substitution

This strategy represents the most direct route, provided a suitable precursor is available. It leverages the reactivity of a 7-bromo-3-haloisoquinoline, where the halogen at the 3-position can be displaced by a methoxide nucleophile.

Mechanistic Rationale and Causality

This reaction is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atom in the isoquinoline ring activates the C1 and C3 positions towards nucleophilic attack. A leaving group, such as a chlorine atom at C3, can be readily displaced by a strong nucleophile like sodium methoxide. The reaction is typically driven to completion by using an excess of the nucleophile and heating in a high-boiling polar aprotic solvent.

Experimental Protocol

This protocol is adapted directly from a documented procedure.[14]

-

Combine 7-bromo-3-chloroisoquinoline (100 mg, 0.4 mmol) and sodium methoxide (113 mg, 2.1 mmol) in diethylene glycol dimethyl ether (diglyme, 1 mL).

-

Heat the reaction mixture to 150°C for 1 hour.

-

Cool the reaction to room temperature and dilute with toluene and water.

-

Separate the layers and extract the aqueous phase three times with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Dry the resulting oil under vacuum to yield this compound as a yellow solid (83 mg, 85% yield).

Workflow Diagram

Caption: Late-stage functionalization workflow.

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route depends on factors such as starting material availability, scalability, and tolerance to harsh reaction conditions.

| Feature | Pomeranz-Fritsch Reaction | Bischler-Napieralski Reaction | Late-Stage Substitution |

| Starting Materials | Substituted benzaldehyde | Substituted β-phenylethylamine | Substituted 3-haloisoquinoline |

| Number of Steps | 2 (often one-pot from aldehyde) | 3 (amide formation, cyclization, oxidation) | 1 |

| Key Reagents | Conc. H₂SO₄ | POCl₃, Pd/C | NaOMe, High-boiling solvent |

| Typical Yield | Variable, often moderate to low[5] | Moderate to good over 3 steps | High (e.g., 85%)[14] |

| Advantages | Convergent; builds core efficiently | Reliable; well-established | Highly efficient; very direct |

| Disadvantages | Harsh acidic conditions; potential for isomer formation and low yields[15] | Multi-step; requires precursor synthesis; dehydrogenation can be challenging | Dependent on the availability of a specialized starting material |

Application in Drug Discovery: The 7-Bromo Handle

The C7-bromo substituent is not merely a passive feature; it is a key functional group for diversification via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][16] This reaction allows for the formation of a C-C bond between the isoquinoline core and a wide variety of boronic acids or esters, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.[4][17]

General Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture (e.g., 80-100°C) for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable pathways. Classic isoquinoline syntheses like the Pomeranz-Fritsch and Bischler-Napieralski reactions offer fundamental approaches to construct the core from simple aromatic precursors. While robust, they often involve multiple steps and harsh conditions. In contrast, a late-stage functionalization strategy via nucleophilic substitution offers a highly efficient and direct route, though it is contingent on the accessibility of the required 7-bromo-3-chloroisoquinoline starting material. The choice of method will ultimately be guided by project-specific constraints, including scale, cost, and available chemical feedstocks.

References

- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from organic-reactions.org. [URL: https://organicreactions.org/index.php/The_Synthesis_of_Isoquinolines_by_the_Pomeranz-Fritsch_Reaction]

- Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from en.wikipedia.org. [URL: https://en.wikipedia.org/wiki/Pomeranz%E2%80%93Fritsch_reaction]

- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from thermofisher.com. [URL: https://www.thermofisher.com/us/en/home/references/named-reactions/pomeranz-fritsch-reaction.html]

- Química Orgánica. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from quimicaorganica.org. [URL: https://www.quimicaorganica.org/en/named-reactions/pomeranz-fritsch-synthesis-of-isoquinolines.html]

- ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01235]

- ChemicalBook. (n.d.). This compound synthesis. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/synthesis/1246549-59-6.htm]

- Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from en.wikipedia.org. [URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction]

- J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved from jk-sci.com. [URL: https://www.jk-sci.com/bischler-napieralski-reaction_33.html]

- Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from organic-reactions.org. [URL: https://organicreactions.org/index.php/The_Preparation_of_3,4-Dihydroisoquinolines_and_Related_Compounds_by_the_Bischler-Napieralski_Reaction]

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from nrochemistry.com. [URL: https://www.nro-chemistry.com/bischler-napieralski-reaction/]

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from organic-chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm]

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4994]

- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline. Retrieved from patents.google.com. [URL: https://patents.google.

- ResearchGate. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][5][8]thiazepin-4(5 H )-one. Retrieved from researchgate.net. [URL: https://www.researchgate.net/publication/339535355_Synthesis_and_crystal_structure_of_7-bromo-33-dibutyl-8-methoxy-5-phenyl-23-dihydrobenzob14thiazepin-45H-one]

- TradeIndia. (n.d.). Buy this compound at Best Price, Pharmaceutical Intermediate. Retrieved from tradeindia.com. [URL: https://www.tradeindia.com/proddetail/7-bromo-3-methoxyisoquinoline-1246549-59-6-24535261.html]

- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=1.1.1.5.5&anchor=SS-1-15-10-1-2-1-1]

- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/isoquinolines.shtm]

- Wikipedia. (2023). Suzuki reaction. Retrieved from en.wikipedia.org. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- ChemicalBook. (n.d.). 7-Bromoquinoline synthesis. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/synthesis/4965-36-0.htm]

- ChemBK. (n.d.). This compound. Retrieved from chembk.com. [URL: https://www.chembk.com/en/chem/7-Bromo-3-methoxyisoquinoline]

- PrepChem.com. (2018). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from prepchem.com. [URL: https://www.prepchem.com/synthesis-of-3-bromo-5-methoxy-4-propoxybenzaldehyde]

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from commonorganicchemistry.com. [URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction/Suzuki_Reaction_Index.htm]

- PubChem. (n.d.). 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-3-methyl-1_2_3_4-tetrahydroisoquinoline]

- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Retrieved from benchchem.com. [URL: https://www.benchchem.com/application-notes/3-bromoquinoline-suzuki-coupling]

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from orgsyn.org. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0236]

- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Retrieved from benchchem.com. [URL: https://www.benchchem.com/application-notes/synthesis-of-7-bromo-4-chloro-8-methylquinoline]

- CymitQuimica. (n.d.). 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide. Retrieved from cymitquimica.com. [URL: https://www.cymitquimica.com/7-bromo-3-methyl-1-2-3-4-tetrahydroisoquinoline-hydrobromide-3d-chc38043]

- ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from researchgate.net. [URL: https://www.researchgate.net/publication/244464506_Synthesis_of_5-Bromoisoquinoline_and_5-Bromo-8-nitroisoquinoline]

- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [URL: https://myers.chemistry.harvard.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/The_Suzuki-Miyaura_Coupling]

Sources

- 1. Buy this compound at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of 7-Bromo-3-methoxyisoquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-methoxyisoquinoline

In the landscape of modern medicinal chemistry and drug discovery, the isoquinoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological activity. This compound is a prime example of a highly valuable synthetic intermediate. The methoxy group at the 3-position and the bromine atom at the 7-position are not merely decorative; they are key reactive handles that enable chemists to build molecular complexity through established synthetic transformations. The bromine atom, in particular, serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[2]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven experimental methodologies. Our approach emphasizes causality and self-validating systems to ensure both accuracy and practical utility in a research and development setting.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its basic physical and molecular attributes. These properties are the first checkpoint for identity, purity, and handling.

Identity and Structure

-

IUPAC Name: this compound

-

Chemical Formula: C₁₀H₈BrNO

-

CAS Number: 1246549-59-6[3]

-

Structure:

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 238.08 g/mol | [3] |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | 120-125 °C | [4] |

| Purity | ≥99% (Typical) | [4] |

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas a broad and depressed range suggests the presence of impurities.

Causality Behind the Method: The capillary method is the pharmacopeial standard, ensuring uniform and controlled heating.[3][5] Using a finely ground powder maximizes heat transfer and provides a distinct, observable melt.[3] A slow heating ramp near the melting point is crucial to allow the system to remain in thermal equilibrium, yielding an accurate reading.

Self-Validating System:

-

Calibration: The accuracy of the melting point apparatus must be validated before use. This is achieved by measuring the melting points of certified reference standards (e.g., caffeine, vanillin) with well-defined melting points. The apparatus should be recalibrated if the measured values deviate from the certified values.

-

Mixed Melting Point: To confirm the identity of the substance, a mixed melting point determination can be performed. A small amount of the sample is mixed with an authentic standard of this compound. If there is no depression in the melting point of the mixture, the two substances are identical.[3]

-

Repeatability: Measurements should be performed in triplicate to ensure the result is reproducible.

Workflow: Capillary Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical parameter that influences reaction conditions, purification methods, and formulation for biological screening.

Observed Solubility

| Solvent | Solubility | Rationale |

| Water | Slightly soluble | The polar isoquinoline nitrogen and methoxy oxygen offer some hydrogen bonding potential, but the large, nonpolar aromatic ring system limits aqueous solubility. |

| Ethanol | Soluble | Ethanol has both polar (hydroxyl) and nonpolar (ethyl) character, effectively solvating the molecule. |

| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Source:[4]

Experimental Protocol: Systematic Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of an unknown or new batch of material.[6]

Causality Behind the Method: The choice of solvents (water, acid, base) is designed to probe the key functional groups within the molecule.[4] The basic nitrogen of the isoquinoline ring is expected to be protonated by acid (5% HCl), forming a more soluble salt. The molecule lacks a strongly acidic proton, so it is not expected to dissolve in a weak base like 5% NaHCO₃ or a strong base like 5% NaOH. This systematic approach allows for the classification of the compound based on its acid-base properties.

Workflow: Systematic Solubility Assessment

Caption: Systematic workflow for solubility characterization.

Acidity and Basicity: The pKa

The basicity of the nitrogen atom in the isoquinoline ring is a key chemical characteristic. It governs the molecule's behavior in acidic environments and its ability to participate in hydrogen bonding.

Expertise & Experience: Unsubstituted isoquinoline is a weak base with a pKa of 5.14 for its conjugate acid.[7] The electronic properties of the substituents on the ring modulate this basicity.

-

3-methoxy group: The oxygen atom has lone pairs that can be donated into the ring system through resonance, increasing electron density and potentially increasing basicity.

-

7-bromo group: Bromine is an electronegative atom that withdraws electron density through the inductive effect, which would decrease basicity. However, it can also donate electron density via resonance. For halogens on aromatic rings, the inductive effect typically dominates.

Spectroscopic Characterization

Spectroscopic data provides the definitive fingerprint for molecular structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom.

Experimental Data:

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.87 | s | 1H | H-1 |

| 8.01-8.05 | m | 1H | H-5 |

| 7.58-7.64 | m | 1H | H-6 or H-8 |

| 7.53-7.58 | m | 1H | H-6 or H-8 |

| 6.97 | s | 1H | H-4 |

| 4.02 | s | 3H | -OCH₃ |

Source:[6]

Interpretation & Causality:

-

H-1 (8.87 ppm): This proton is adjacent to the electronegative nitrogen atom and is significantly deshielded, causing its shift far downfield.

-

Aromatic Protons (7.53-8.05 ppm): These protons are on the benzene portion of the ring system and appear in the typical aromatic region. The bromine at C-7 influences the specific shifts of H-6 and H-8.

-

H-4 (6.97 ppm): This proton is shielded by the electron-donating resonance effect of the adjacent methoxy group, causing it to appear at a relatively high field (upfield) for an aromatic proton.

-

-OCH₃ (4.02 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C Chemical Shifts:

-

C=N and C-O Carbons: ~150-165 ppm (C-3 will be significantly downfield due to the attached oxygen).

-

Aromatic Carbons (C-H): ~105-135 ppm (C-4 will be significantly upfield due to the shielding effect of the methoxy group).

-

Quaternary Aromatic Carbons: ~125-145 ppm.

-

C-Br Carbon: ~115-125 ppm (The carbon directly attached to bromine will be shifted to this region).

-

-OCH₃ Carbon: ~55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Observations:

-

Molecular Ion (M⁺): The key feature for a compound containing one bromine atom is a characteristic pair of peaks for the molecular ion, separated by 2 m/z units.[8] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[8] We expect to see two peaks of nearly equal intensity at m/z = 238 and m/z = 240.

-

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed. The reported experimental data shows a peak at m/z = 240.1, which corresponds to the [M+H]⁺ ion of the ⁷⁹Br isotopologue (C₁₀H₉⁷⁹BrNO⁺).[6] A corresponding peak for the ⁸¹Br isotopologue at m/z = 242.1 would also be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~1600-1650 cm⁻¹: C=N stretching of the isoquinoline ring.

-

~1450-1580 cm⁻¹: C=C aromatic ring stretching vibrations.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1030 cm⁻¹ (strong): Symmetric C-O-C stretching.

-

~550-650 cm⁻¹: C-Br stretching.

Stability and Reactivity

Chemical Stability

The compound is reported to be light-sensitive.[4] This necessitates specific handling and storage procedures to maintain its purity and integrity over time.

Expertise & Experience: Photodegradation can occur when molecules absorb UV or visible light, leading to bond cleavage or rearrangement.[9][10] For aromatic systems like isoquinoline, this can lead to complex degradation pathways.

Protocol: Photostability Testing (ICH Q1B Guideline Summary) This workflow is essential for any compound intended for further development to establish proper handling, packaging, and storage conditions.[11][12]

Workflow: Photostability Evaluation

Caption: Standard workflow for assessing the photostability of a chemical compound.

Reactivity

The primary utility of this compound in synthesis stems from the reactivity of the C-Br bond. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2] These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 7-position, providing a powerful tool for generating diverse libraries of isoquinoline derivatives for screening.

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a well-defined crystalline solid with physicochemical properties that make it an exceptionally useful intermediate in synthetic and medicinal chemistry. Its solubility in common organic solvents facilitates its use in reactions, while the bromine atom provides a key site for molecular elaboration via cross-coupling chemistry. The spectroscopic data provide a clear fingerprint for identity and quality control. An understanding of its light sensitivity is crucial for ensuring its long-term integrity. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, analyze, and utilize this versatile building block in their drug discovery and development programs.

References

- ExportersIndia. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- thinkSRS.com. (n.d.). Melting Point Determination.

- ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases.

- University of Calgary. (n.d.). Melting point determination.

- Pasadena City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Wikipedia. (n.d.). Isoquinoline.

- Ataman Kimya. (n.d.). ISOQUINOLINE.

- ARKIVOC. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives.

- SlideShare. (n.d.). Fused heterocyclic compound isoquinoline.

- SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods.

- Westlab Canada. (2023). Measuring the Melting Point.

- Mettler Toledo. (n.d.). Melting Point Determination.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Protheragen. (n.d.). Light Stability Test.

- SSERC. (n.d.). Melting point determination.

- PubMed. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.

- Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products.

- Pacific BioLabs. (n.d.). Physicochemical Properties.

- PubMed. (2017). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies.

Sources

- 1. Fused heterocyclic compound isoquinoline | PPTX [slideshare.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thinksrs.com [thinksrs.com]

- 4. scribd.com [scribd.com]

- 5. mt.com [mt.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Light Stability Test - Protheragen [protheragen.ai]

- 10. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. certified-laboratories.com [certified-laboratories.com]

Introduction: The Strategic Importance of the Isoquinoline Scaffold

An In-Depth Technical Guide to 7-Bromo-3-methoxyisoquinoline for Advanced Research

This guide provides an in-depth technical overview of this compound, a key heterocyclic intermediate, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the rationale behind its use in modern therapeutic agent discovery.

The isoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of substituents, such as a bromine atom at the 7-position and a methoxy group at the 3-position, transforms the simple isoquinoline scaffold into a versatile building block like this compound.

The bromine atom serves as a key reactive handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of diverse aryl, heteroaryl, or alkyl moieties. This allows for extensive exploration of the chemical space around the core, which is fundamental for structure-activity relationship (SAR) studies. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its electronic properties can modulate the overall reactivity and biological activity of the molecule.

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Reference(s) |

| CAS Number | 1246549-59-6 (Primary), 136055-80-6 (Alternative) | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | White to off-white or yellow solid/powder | [2] |

| Melting Point | 120-125 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO. | [2] |

| Purity | Typically ≥95% | |

| Storage | Store in a cool, dry place in a tightly closed container. | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution of a more readily available precursor, 7-bromo-3-chloroisoquinoline. The rationale for this approach lies in the greater reactivity of the chlorine atom at the 3-position towards nucleophilic displacement compared to the bromine at the 7-position.

Experimental Protocol

The following protocol is adapted from a procedure described in a Pfizer patent (US2012/108619 A1)[3][4].

Reaction: Nucleophilic substitution of 7-bromo-3-chloroisoquinoline with sodium methoxide.

Materials:

-

7-Bromo-3-chloroisoquinoline (1.0 eq)

-

Sodium methoxide (5.25 eq)

-

Diethylene glycol dimethyl ether (diglyme)

Procedure:

-

A mixture of 7-bromo-3-chloroisoquinoline (e.g., 100 mg, 0.4 mmol, 1.0 eq) and sodium methoxide (e.g., 113 mg, 2.1 mmol, 5.25 eq) in diglyme (e.g., 1 mL) is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to 150 °C for 1 hour. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich isoquinoline ring. Diglyme is an excellent high-boiling polar aprotic solvent for this type of reaction.

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is then diluted with toluene and water. This step is for the workup, partitioning the product into the organic layer and the inorganic salts into the aqueous layer.

-

The organic and aqueous layers are separated.

-

The aqueous layer is extracted three times with toluene to maximize the recovery of the product.

-

The combined organic layers are washed with water and then with brine to remove any remaining inorganic impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated) to yield an oil.

-

The resulting oil is dried under vacuum overnight to afford this compound as a yellow solid (yields are reported to be around 85%).

Synthesis Workflow Diagram

Caption: Role of ACC in fatty acid synthesis and its inhibition.

Safety and Handling

-

Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents.

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel therapeutic agents. Its well-placed reactive handle (bromine) and modulating group (methoxy) on a privileged isoquinoline scaffold make it a compound of significant interest in the pursuit of inhibitors for critical biological targets like ACC and KDM2b. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the demanding field of drug discovery.

References

- Vertex AI Search. Buy this compound at Best Price, Pharmaceutical Intermediate.

- ChemBK. This compound.

- Ryu, J. W., et al. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7099-7102.

- Zhang, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(10), 1339.

- Trout, R. E., et al. (2013). Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 56(15), 6047-6063.

- Guo, Y., et al. (2021). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Molecular Diversity, 25(2), 839-846.

- Google Patents. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.

- Ibrahim, M. A. A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4085.

- PubChemLite. C10H8BrNO - Explore.

- Google Patents. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.

- Google Patents. TWI441823B - N1/N2-lactam acetyl-CoA carboxylase inhibitors.

- Google Patents. CN104774205A - N1/n2-lactam acetyl-CoA carboxylase inhibitors.

Sources

- 1. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 2. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Characteristics of 7-Bromo-3-methoxyisoquinoline

For distribution to: Researchers, scientists, and drug development professionals

Abstract

7-Bromo-3-methoxyisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This guide presents a detailed analysis of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to provide a robust, predictive guide for researchers.

Introduction and Molecular Structure

The isoquinoline scaffold is a prominent feature in many natural products and synthetic compounds with diverse biological activities. The introduction of a bromine atom at the 7-position and a methoxy group at the 3-position of the isoquinoline core, as in this compound (CAS 1246549-59-6), significantly influences its electronic distribution and potential for further functionalization.[1] Accurate interpretation of its spectral data is crucial for confirming its identity and purity.

Below is the chemical structure and a systematic numbering of the atoms in this compound, which will be referenced throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methoxy group protons. The predicted chemical shifts (δ) are based on the analysis of related structures such as Methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate and Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~9.0 - 9.2 | s | - |

| H8 | ~8.0 - 8.2 | d | ~8.5 |

| H5 | ~7.8 - 8.0 | d | ~8.5 |

| H6 | ~7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H4 | ~7.0 - 7.2 | s | - |

| OCH₃ | ~4.0 - 4.1 | s | - |

Interpretation and Rationale:

-

H1: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton, appearing as a singlet.

-

H8 and H5: These protons are part of the brominated benzene ring and are expected to appear as doublets due to coupling with their respective ortho protons.

-

H6: This proton is coupled to both H5 and H8 (meta-coupling with H8 will be smaller), resulting in a doublet of doublets.

-

H4: This proton is on the pyridine ring and is expected to be a singlet.

-

OCH₃: The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region.

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from related bromo-methoxy-isoquinoline derivatives, the following chemical shifts are predicted.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~150 - 152 |

| C3 | ~160 - 162 |

| C4 | ~105 - 107 |

| C4a | ~135 - 137 |

| C5 | ~128 - 130 |

| C6 | ~129 - 131 |

| C7 | ~120 - 122 |

| C8 | ~125 - 127 |

| C8a | ~145 - 147 |

| OCH₃ | ~55 - 57 |

Interpretation and Rationale:

-

C3: This carbon, bonded to the electronegative oxygen of the methoxy group, is expected to be the most downfield signal.

-

C1 and C8a: These carbons, adjacent to the nitrogen atom, will also be significantly deshielded.

-

C7: The carbon atom directly attached to the bromine will experience a moderate shielding effect.

-

Quaternary Carbons (C4a, C7, C8a): These carbons will typically show weaker signals compared to the protonated carbons.

-

OCH₃: The methoxy carbon will appear as a sharp signal in the upfield region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₀H₈BrNO), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Intensity |

| [M]⁺ (with ⁷⁹Br) | 236.9789 | ~100% |

| [M+2]⁺ (with ⁸¹Br) | 238.9769 | ~97% |

Expected Fragmentation Pattern:

The fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

-

[M - CH₃]⁺: m/z ~222 and ~224

-

[M - CH₃ - CO]⁺: m/z ~194 and ~196

Figure 3: Predicted fragmentation pathway for this compound.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-O and C-Br bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |

| 1620-1580 | Strong | Aromatic C=C and C=N stretching |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl-alkyl ether) |

| 1050-1000 | Medium | Symmetric C-O-C stretch |

| 850-750 | Strong | C-H out-of-plane bending |

| 600-500 | Medium | C-Br stretch |

Interpretation and Rationale:

-

The presence of bands above 3000 cm⁻¹ is characteristic of aromatic C-H stretching vibrations.[3]

-

The strong absorptions in the 1620-1400 cm⁻¹ region are typical for the stretching vibrations of the isoquinoline ring system.[3]

-

The strong band around 1250-1200 cm⁻¹ is a key indicator of the aryl-alkyl ether linkage of the methoxy group.

-

The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: A Representative Guide

The following provides a general methodology for the acquisition of the spectral data discussed.

6.1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

6.2. Mass Spectrometry

-

Sample Introduction: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

6.3. Infrared Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offer a valuable resource for researchers working with this molecule. The detailed interpretations and experimental guidelines herein are intended to facilitate the unambiguous identification and characterization of this compound in a laboratory setting.

References

[4] The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link] [2] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link] [5] PubChem. (n.d.). This compound. Retrieved from [Link] [6] Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link] [7] ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Bromo-3-methoxyisoquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-3-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as an expert-led prediction and interpretation guide. We will dissect the anticipated chemical shifts, coupling constants, and multiplicity patterns of the aromatic protons and the methoxy group. This guide is built upon foundational NMR principles and comparative analysis with structurally related isoquinoline and quinoline derivatives. Furthermore, a detailed, field-proven protocol for the acquisition of a high-quality ¹H NMR spectrum for this class of compounds is provided, ensuring methodological rigor for researchers aiming to characterize this or similar molecules.

Introduction: The Structural Significance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous alkaloids and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern on the isoquinoline ring system dramatically influences its physicochemical properties and pharmacological effects. This compound incorporates two key substituents: a bromine atom at the 7-position and a methoxy group at the 3-position. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the methoxy group can modulate the electronic properties and metabolic stability of the molecule.

Accurate structural elucidation is paramount in the development of isoquinoline-based compounds. ¹H NMR spectroscopy is an unparalleled tool for confirming the identity and purity of such molecules. This guide will provide a detailed roadmap for understanding and obtaining the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to five distinct protons: four aromatic protons on the isoquinoline core and the three protons of the methoxy group. The chemical shifts (δ) are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and anisotropic effects of the bromine atom, as well as the inherent electronic structure of the isoquinoline nucleus.

Predicted Chemical Shifts and Multiplicities

The anticipated ¹H NMR data for this compound in a standard deuterated solvent such as CDCl₃ is summarized in the table below. The predictions are based on the analysis of substituent effects on the parent isoquinoline system and data from related substituted isoquinolines.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 8.8 - 9.0 | Singlet (s) | - |

| H-4 | 7.0 - 7.2 | Singlet (s) | - |

| H-5 | 7.8 - 8.0 | Doublet (d) | 8.5 - 9.0 |

| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | 8.5 - 9.0, 1.5 - 2.0 |

| H-8 | 8.1 - 8.3 | Doublet (d) | ~1.5 - 2.0 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Rationale for Peak Assignments and Coupling Patterns

The interpretation of the predicted spectrum is grounded in established principles of NMR spectroscopy.

-

H-1: This proton is situated adjacent to the nitrogen atom and is significantly deshielded due to the inductive effect and anisotropy of the nitrogen lone pair. The presence of the electron-donating methoxy group at the 3-position is expected to slightly shield this proton compared to unsubstituted isoquinoline. It appears as a singlet as it has no adjacent protons.

-

H-4: This proton is part of the pyridine ring and is influenced by the electron-donating methoxy group at the adjacent C-3 position, causing an upfield shift. It is expected to be a singlet due to the absence of vicinal coupling partners.

-

The Benzenoid Protons (H-5, H-6, and H-8): These protons form a three-spin system on the carbocyclic ring.

-

H-5: This proton is ortho to the fused pyridine ring and will appear as a doublet due to coupling with H-6.

-

H-6: This proton is coupled to both H-5 (ortho-coupling, larger J value) and H-8 (meta-coupling, smaller J value), resulting in a doublet of doublets.

-

H-8: This proton is deshielded due to its peri-relationship with the nitrogen atom. It will appear as a doublet due to the smaller meta-coupling with H-6. The bromine at the 7-position will influence the chemical shifts of these protons through its inductive and resonance effects.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, thus they will appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

The logical relationship for interpreting the spin systems can be visualized as follows:

Caption: Predicted ¹H NMR spin systems for this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1][2]

-

Material Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Caption: Workflow for ¹H NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm, ensuring all signals are captured.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected outcome of a successful experiment will be a spectrum with sharp, well-resolved peaks and a flat baseline. The integration of the aromatic and methoxy signals should correspond to a 1:1:1:1:1:3 ratio for H-1, H-4, H-5, H-6, H-8, and the -OCH₃ protons, respectively. Any significant deviation from the predicted chemical shifts or coupling patterns should prompt a re-evaluation of the sample's purity or structural assignment. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

Conclusion

This technical guide provides a robust framework for the prediction, interpretation, and acquisition of the ¹H NMR spectrum of this compound. By understanding the influence of the bromo and methoxy substituents on the isoquinoline core, researchers can confidently assign the proton signals. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, which is fundamental for the advancement of research and development in fields that utilize this important class of heterocyclic compounds.

References

- Chemical Instrumentation Facility, Iowa State University.

- University of California, Riverside. How to Prepare Samples for NMR. [Link]

Sources

13C NMR characterization of 7-Bromo-3-methoxyisoquinoline

An In-Depth Technical Guide to the ¹³C NMR Characterization of 7-Bromo-3-methoxyisoquinoline

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering a narrative grounded in the principles of magnetic resonance, substituent effects, and robust experimental design. This document details the theoretical underpinnings for spectral prediction, provides field-proven protocols for sample preparation and data acquisition, and outlines a systematic approach to spectral assignment. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating workflow for the structural elucidation of this and similar substituted isoquinoline systems.

Introduction: The Imperative for Structural Verification

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring both an electron-donating methoxy group and an electron-withdrawing, heavy bromine atom, creates a unique electronic environment. This environment dictates the molecule's reactivity, intermolecular interactions, and, ultimately, its biological activity.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural verification of such molecules. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns in aromatic systems, ¹³C NMR provides a distinct signal for each unique carbon environment. This guide will elucidate the process of acquiring and interpreting a high-quality ¹³C NMR spectrum for the title compound, providing researchers with the confidence needed for downstream applications.

Theoretical Foundation: Predicting the ¹³C NMR Spectrum

A robust spectral analysis begins with a theoretically grounded prediction of the chemical shifts (δ). This predictive process is not a mere academic exercise; it informs the setup of acquisition parameters and provides a crucial first check during spectral assignment. Our prediction for this compound is built upon three pillars: the foundational shifts of the parent isoquinoline, and the predictable perturbations caused by the methoxy and bromine substituents.

The Isoquinoline Skeleton

The parent isoquinoline molecule provides the baseline chemical shifts for our analysis. The approximate reported values are used as our starting point.[1]

Substituent Effects: A Duality of Influence

The Methoxy Group (-OCH₃) at C3: The oxygen atom of the methoxy group exerts two opposing effects:

-

Inductive Effect (-I): Through the sigma bond framework, the electronegative oxygen withdraws electron density from the directly attached carbon (C3), causing a deshielding (downfield shift) effect.

-

Resonance Effect (+R): The oxygen's lone pairs can donate electron density into the π-system of the aromatic rings. This increases electron density, particularly at ortho and para positions, causing a shielding (upfield shift) effect. For C3, the resonance effect is significant, leading to a substantial downfield shift for the oxygen-bearing carbon itself, while shielding other carbons in the ring. The methoxy carbon itself typically appears around 55-60 ppm.[2][3][4]

The Bromine Atom (-Br) at C7: The bromine substituent also has a dual nature:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density inductively, deshielding nearby carbons.

-

Heavy Atom Effect: This is a dominant and counterintuitive effect for the ipso-carbon (the carbon directly attached to the bromine, C7). The large electron cloud of the bromine atom induces significant diamagnetic shielding.[5] This effect typically shifts the ipso-carbon's signal significantly upfield compared to what would be expected based on electronegativity alone.[5][6]

By combining these principles with empirical data from similar substituted isoquinolines[7][8][9], we can generate a reliable set of predicted chemical shifts.

Experimental Protocol: From Sample to Spectrum

The integrity of any NMR spectrum is contingent upon meticulous experimental technique. The following protocols are designed to maximize signal-to-noise, resolution, and overall data quality.

Sample Preparation: The Foundation of Quality

A high-quality spectrum can only be obtained from a properly prepared sample. The goal is to create a homogeneous solution free of paramagnetic impurities and solid particulates.

Methodology:

-

Analyte Quantity: For a standard 5 mm NMR tube, accurately weigh 50-100 mg of this compound.[10] While spectra can be obtained on less material, this quantity ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (20-60 minutes).[10]

-

Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm. Ensure the solvent is dry and of high purity. Deuterated solvents are critical as they provide the deuterium lock signal for the spectrometer to maintain field stability.[11]

-

Dissolution & Transfer: Dissolve the sample in the deuterated solvent within a small, clean vial. Once fully dissolved, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.[12] This step is critical to remove any solid particles, which disrupt magnetic field homogeneity and lead to broad spectral lines.[10]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.00 ppm, serving as the universal reference point for both ¹H and ¹³C NMR spectra.[10]

-

Tube Cleaning: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer to prevent contamination of the instrument probe.[12]

Data Acquisition: Optimizing Spectrometer Parameters

The parameters used during data acquisition directly control the trade-off between experimental time, signal intensity, and resolution. For ¹³C NMR, where the natural abundance is low (~1.1%) and relaxation times can be long, parameter optimization is crucial.

Recommended Acquisition Parameters (for a 400-600 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 or zgdc30 on Bruker systems) is recommended. The 30° pulse angle is a key choice. While a 90° pulse maximizes signal for a single scan, it requires a long relaxation delay (5x the longest T₁). A smaller flip angle, such as 30°, allows for a much shorter relaxation delay, yielding a better signal-to-noise ratio in the same amount of time for multi-scan experiments where T₁ values are long.[13][14]

-

Acquisition Time (AQ): Set to 1.0 - 2.0 seconds. This duration is sufficient to capture the sharp signals typical of small molecules without introducing excessive noise.[13]

-

Relaxation Delay (D1): Set to 2.0 seconds. Combined with the acquisition time, this recycle delay of ~3-4 seconds is an effective compromise for most carbons in a molecule of this size.[13][14]

-

Number of Scans (NS): Start with 128 scans.[13] This number can be increased (e.g., to 256, 512, or more) to improve the signal-to-noise ratio for dilute samples or to clearly resolve quaternary carbons, which typically have longer relaxation times and lower intensity.

-

Spectral Width (SW): A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is appropriate to ensure all carbon signals, from the shielded aliphatic region to the deshielded carbonyl region, are captured.[15]

Spectral Analysis and Data Interpretation

With a high-quality spectrum in hand, the process of assignment begins. This is a logical deduction process, combining the predicted chemical shifts with empirical data from spectral editing techniques like DEPT.

Predicted Chemical Shifts and Assignment Strategy

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The assignments are based on the principles discussed in Section 2 and comparison with known spectra of substituted isoquinolines.

| Carbon Atom | Predicted δ (ppm) | Carbon Type (from DEPT) | Justification |

| C1 | ~152 | CH | Deshielded by adjacent nitrogen and resonance from -OCH₃. |

| C3 | ~160 | C (Quaternary) | Directly attached to electronegative oxygen; strongly deshielded. |

| C4 | ~95 | CH | Strongly shielded by +R effect from para -OCH₃ group. |

| C4a | ~135 | C (Quaternary) | Typical aromatic bridgehead carbon. |

| C5 | ~128 | CH | Aromatic CH, minor influence from substituents. |

| C6 | ~130 | CH | Aromatic CH, deshielded by -I effect of bromine. |

| C7 | ~118 | C (Quaternary) | ipso-carbon to bromine; shielded by heavy atom effect.[5] |

| C8 | ~125 | CH | Aromatic CH, ortho to bromine, deshielded by -I effect. |

| C8a | ~127 | C (Quaternary) | Aromatic bridgehead carbon. |

| -OCH₃ | ~56 | CH₃ | Typical chemical shift for an aromatic methoxy group.[2] |

The Role of DEPT-135

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential for confirming carbon multiplicities. It differentiates carbon signals based on the number of attached protons:

-

CH₃ (methyl): Positive signal (points up)

-

CH₂ (methylene): Negative signal (points down)

-

CH (methine): Positive signal (points up)

-

C (quaternary): No signal

For this compound, the DEPT-135 spectrum will confirm:

-

Positive Signals: C1, C4, C5, C6, C8, and the -OCH₃ carbon.

-

Negative Signals: None.

-

Absent Signals: C3, C4a, C7, and C8a.

This information dramatically simplifies the assignment process, allowing for the immediate identification of all quaternary carbons by comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum.

Conclusion

The ¹³C NMR characterization of this compound is a systematic process that integrates theoretical prediction with rigorous experimental execution and logical data interpretation. By following the protocols outlined in this guide, researchers can confidently prepare their sample, optimize acquisition parameters, and assign the resulting spectrum. The use of spectral editing techniques like DEPT-135 is not merely recommended but is considered essential for a self-validating and unambiguous structural assignment. This comprehensive approach ensures the generation of reliable, high-quality data, which is the bedrock of credible scientific research and development.

References

- Tousek, J., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.

- University of Leicester. (n.d.). NMR Sample Preparation.

- University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.

- Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute.

- PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. National Center for Biotechnology Information.

- Contreras, R. H., et al. (1994). Methoxy group conformation effects on ¹³C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Magnetic Resonance in Chemistry.

- Kurutz, J. (2020). Optimized Default ¹³C Parameters. NMR Facility - Chemistry Department, Northwestern University.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Available at: [https://www.researchgate.

- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry.

- Navarro-Vazquez, A., et al. (2018). Acquiring 1 H and 13 C Spectra.

- ResearchGate. (n.d.). Theoretical calculations of ¹³C NMR chemical shifts of bromine-substituted carbon atoms.

- Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons.

- Scribd. (n.d.). NMR Spectroscopy Data Parameters.

- Facey, G. (2007). How Can I Get a Quantitative ¹³C NMR Spectrum? University of Ottawa NMR Facility Blog.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Supporting Information. (n.d.).

- Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts.

- TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati.

- National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.

- Royal Society of Chemistry. (n.d.). Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle.

- ResearchGate. (n.d.). Isoquinoline alkaloids: A ¹⁵N NMR and x-ray study. Part 2.

- ResearchGate. (n.d.). ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- YouTube. (2017). How to predict the ¹³C NMR spectrum of a compound.

- ETH Zurich. (2018). 1D Acquisition.

- MDPI. (n.d.). ¹³C ; DEPT135 ; HSQC) and HRMS spectra.

- Royal Society of Chemistry. (n.d.). Supporting Information For.

- University of Ottawa. (n.d.). (Br) Bromine NMR.

- University of Mississippi. (2021). Effects of Halogen Bonding on ¹³C NMR Shifts of Various Tolan Species. eGrove.

- More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.

- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.

- ResearchGate. (n.d.). ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.

- University of Calgary. (n.d.). ¹³C NMR Spectroscopy.

- Michigan State University. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- ResearchGate. (n.d.). ¹³C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

- The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.

Sources

- 1. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]